3-Chloro-7-(pentylamino)quinoline-8-carbonitrile 3-Chloro-7-(pentylamino)quinoline-8-carbonitrile
Brand Name: Vulcanchem
CAS No.: 88347-17-5
VCID: VC15912300
InChI: InChI=1S/C15H16ClN3/c1-2-3-4-7-18-14-6-5-11-8-12(16)10-19-15(11)13(14)9-17/h5-6,8,10,18H,2-4,7H2,1H3
SMILES:
Molecular Formula: C15H16ClN3
Molecular Weight: 273.76 g/mol

3-Chloro-7-(pentylamino)quinoline-8-carbonitrile

CAS No.: 88347-17-5

Cat. No.: VC15912300

Molecular Formula: C15H16ClN3

Molecular Weight: 273.76 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-7-(pentylamino)quinoline-8-carbonitrile - 88347-17-5

Specification

CAS No. 88347-17-5
Molecular Formula C15H16ClN3
Molecular Weight 273.76 g/mol
IUPAC Name 3-chloro-7-(pentylamino)quinoline-8-carbonitrile
Standard InChI InChI=1S/C15H16ClN3/c1-2-3-4-7-18-14-6-5-11-8-12(16)10-19-15(11)13(14)9-17/h5-6,8,10,18H,2-4,7H2,1H3
Standard InChI Key YDGSDBBZRFOBRL-UHFFFAOYSA-N
Canonical SMILES CCCCCNC1=C(C2=NC=C(C=C2C=C1)Cl)C#N

Introduction

Chemical Identification and Structural Features

Molecular Characterization

The IUPAC name of the compound is 3-chloro-7-(pentylamino)quinoline-8-carbonitrile, reflecting its substituent positions and functional groups. Key identifiers include:

PropertyValueSource
CAS Number88347-17-5
Molecular FormulaC15H16ClN3\text{C}_{15}\text{H}_{16}\text{ClN}_{3}
Molecular Weight273.76 g/mol
SMILESCCCCCNC1=C(C2=NC=C(C=C2C=C1)Cl)C#N
InChIKeyYDGSDBBZRFOBRL-UHFFFAOYSA-N

The quinoline core provides a planar aromatic system, while the pentylamino and cyano groups introduce steric and electronic modifications critical for target interactions.

Predicted Physicochemical Properties

Computational models estimate the following properties:

  • Density: 1.20±0.1g/cm31.20 \pm 0.1 \, \text{g/cm}^3

  • Boiling Point: 452.3±45.0C452.3 \pm 45.0^\circ \text{C}

  • pKa: 0.83±0.420.83 \pm 0.42

  • LogP (XLogP3-AA): 4.9

The compound’s lipophilicity (LogP > 4) suggests moderate membrane permeability, aligning with its potential as a bioactive molecule .

Synthesis and Manufacturing

Reaction Pathways

Synthesis typically involves multi-step protocols:

  • Quinoline Core Formation: Cyclization of aniline derivatives with acrylonitrile or similar reagents under acidic conditions.

  • Chlorination: Introduction of chlorine at the 3-position using SOCl2\text{SOCl}_2 or PCl5\text{PCl}_5 .

  • Amination: Nucleophilic substitution with pentylamine at the 7-position.

  • Cyanation: Incorporation of the cyano group at the 8-position via Rosenmund-von Braun or palladium-catalyzed reactions.

Key Raw Materials

MaterialRoleReference
7-AminoquinolineCore precursor
PentylamineAmine donor
Copper(I) CyanideCyanation agent

Reaction conditions (e.g., temperature, solvent) are optimized to achieve yields >60%.

Biological Activity and Mechanisms

Cell LineEffect (IC50_{50})MechanismReference
MCF-70.46 µMCDK4 inhibition
DU1450.71 µMRB pathway modulation

Applications in Pharmaceutical Research

Drug Discovery

The compound serves as a scaffold for developing:

  • Multi-Kinase Inhibitors: Dual targeting of CDK4 and ARK5 for synergistic antitumor effects .

  • Neuroprotective Agents: Analogous quinolines inhibit acetylcholinesterase (AChE), relevant for Alzheimer’s disease.

Structure-Activity Relationship (SAR)

Modifications to the pentylamino and cyano groups significantly alter bioactivity:

  • Longer Alkyl Chains: Enhanced lipophilicity improves blood-brain barrier penetration.

  • Cyano to Carboxylate: Reduces kinase affinity but increases solubility .

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